molecular formula C8H8OS B043086 4-(Methylthio)benzaldehyde CAS No. 3446-89-7

4-(Methylthio)benzaldehyde

Cat. No.: B043086
CAS No.: 3446-89-7
M. Wt: 152.22 g/mol
InChI Key: QRVYABWJVXXOTN-UHFFFAOYSA-N
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Description

4-(Methylthio)benzaldehyde is an organic compound with the molecular formula C8H8OS. It is a benzaldehyde derivative where a methylthio group is attached to the para position of the benzene ring. This compound is a crucial building block in the synthesis of various pharmaceutical and biologically active compounds, including sulfur-containing terpyridine ligands and pyrrole derivatives with analgesic and anti-inflammatory properties .

Mechanism of Action

Target of Action

4-(Methylthio)benzaldehyde is primarily used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . It is a key component in the formation of Schiff bases , which are known to exhibit a wide range of biological activities.

Mode of Action

The mode of action of this compound is largely dependent on the compounds it is used to synthesize. For instance, in the synthesis of Schiff bases, this compound reacts with various amines to form new compounds . The resulting Schiff bases can interact with biological targets in different ways, depending on their structure.

Biochemical Pathways

The specific biochemical pathways affected by this compound and its derivatives can vary widely. Schiff bases of this compound have been shown to possess antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Result of Action

The results of this compound’s action are largely seen through the activities of the compounds it helps synthesize. For example, Schiff bases of this compound have demonstrated antibacterial, antioxidant, and cytotoxic activities . Some derivatives have shown strong activity against human peripheral lymphocytes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of Schiff bases requires specific conditions, such as the presence of methanol and a certain temperature . Additionally, the stability and efficacy of the resulting compounds can be affected by factors such as pH, temperature, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-(Methylthio)benzaldehyde involves the use of thioanisole as a starting material. The process includes the following steps :

    Preparation of SZTA Catalyst: Mix titanium tetrachloride and zirconium oxychloride octahydrate, then add ammonia water dropwise to obtain a reaction system containing precipitates. Age the reaction system, filter, and wash the precipitates. Dip the precipitates in ammonium metavanadate and ammonium sulfate solutions, dry, and roast to obtain the SZTA catalyst.

    Reaction: Add the SZTA catalyst and thioanisole in an autoclave, heat the mixture to 70-90°C, and introduce carbon monoxide to maintain a pressure of 0.5-5 MPa. Conduct the reaction for 3-8 hours, filter the reaction products, cool the filtrate to room temperature, and hydrolyze to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

4-(Methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Primary amines in the presence of an acid catalyst.

Major Products:

Scientific Research Applications

4-(Methylthio)benzaldehyde is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

4-(Methylthio)benzaldehyde can be compared with other benzaldehyde derivatives:

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives with significant biological and industrial applications .

Properties

IUPAC Name

4-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYABWJVXXOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033047
Record name 4-(Methylthio)benzaldehyde
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-89-7
Record name 4-(Methylthio)benzaldehyde
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Record name 4-(Methylthio)benzaldehyde
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Record name Benzaldehyde, 4-(methylthio)-
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Record name 4-(Methylthio)benzaldehyde
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Record name 4-(methylthio)benzaldehyde
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Record name 4-(METHYLTHIO)BENZALDEHYDE
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Synthesis routes and methods

Procedure details

A solution of 7.6 g of 4-methylmercaptobenzaldehyde, 9.5 g of oxalacetic acid diethyl ester and 6.5 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol is heated to the boil overnight and evaporated in vacuo. Oil (orange). a. In the same way, 2-methyl-4-(4'-methylmercaptophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester-5,6-dicarboxylic acid diethyl ester is obtained from 7.6 g of 4-methylmercaptobenzaldehyde, 9.5 g of oxalacetic acid diethyl ester and 5.8 g of β-aminocrotonic acid methyl ester.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 4-(Methylthio)benzaldehyde in scientific research?

A1: this compound serves as a versatile building block in organic synthesis, particularly for creating various derivatives like Schiff bases, thiazolidin-4-ones, and acridine-1,8-diones. These derivatives exhibit diverse biological activities, making them attractive targets for drug discovery research. For example, Schiff bases derived from this compound have shown antibacterial [], antioxidant [], and cytotoxic [, ] properties. Additionally, it is used in material science, such as developing nonlinear optical crystals [].

Q2: How is this compound characterized structurally?

A2: this compound can be characterized using various spectroscopic techniques:

  • Spectroscopy:
    • 1H NMR: Provides information about the hydrogen atoms' environment within the molecule. [, , ]
    • FT-IR: Helps identify functional groups present in the molecule. [, ]
    • Mass Spectrometry: Confirms the molecular weight and fragmentation pattern. [, , ]
    • UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. [, ]

Q3: Is there evidence of using this compound in developing analytical sensors?

A3: Yes, researchers have successfully synthesized organosilatranes functionalized with Schiff bases derived from this compound []. These compounds displayed high selectivity and sensitivity for detecting Zirconium (IV) ions in solution using UV-Visible absorption methods. This highlights the potential of this compound derivatives in developing novel chemical sensors.

Q4: Are there any studies exploring the structure-activity relationship (SAR) of this compound derivatives?

A4: Several studies have investigated the impact of structural modifications on the biological activity of this compound derivatives. For instance, research on thiazolidin-4-ones [] and acridine-1,8-diones [] derived from this compound showed that the substituent on the phenyl ring significantly influences their anti-inflammatory and antidiabetic activities. This suggests that specific structural modifications can be implemented to optimize the desired biological activity of these compounds.

Q5: What in vitro models have been used to assess the biological activity of this compound derivatives?

A5: Researchers have employed various in vitro models to evaluate the biological activity of this compound derivatives. Some examples include:* Antibacterial activity: Evaluation against clinically isolated strains like E. coli, P. fluorescence, M. luteus, and B. subtilis [].* Antioxidant activity: Assessed using DPPH• and ferrous ion chelating (Fe2+) assays [].* Cytotoxicity: Determined using the trypan blue dye exclusion method against human peripheral lymphocytes [] and the MTT assay on human keratinocyte cell lines like EpiDerm™ SIT, LabCyte EPI-24, and KeraSkin™-VM [].

Q6: Has this compound been investigated for its potential in treating inflammatory conditions?

A6: Yes, studies have demonstrated the anti-inflammatory potential of this compound derivatives. For example, S-methylphenyl substituted acridine-1,8-diones synthesized from this compound exhibited excellent anti-inflammatory activity in vitro, comparable to the standard drug diclofenac []. This finding highlights the potential of exploring this compound derivatives further for developing novel anti-inflammatory therapies.

Q7: Are there computational studies on this compound derivatives?

A7: Computational chemistry techniques, including molecular docking, have been employed to study this compound derivatives []. For instance, researchers docked a Schiff base functionalized organosilatrane, synthesized from this compound, against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The results indicated a strong binding affinity, suggesting the potential of this compound as a COX-2 inhibitor and supporting its anti-inflammatory properties.

Q8: What methods are commonly used for synthesizing this compound?

A9: One method for synthesizing this compound involves using a SZTA catalyst (synthesized from TiCl4, ZrOCl2•8H2O, aqueous ammonia, ammonium metavanadate, and (NH4)2SO4) and thioanisole under high pressure with CO []. This method offers a potential route for large-scale production of this compound.

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